
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile is a heterocyclic compound that features both pyridine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and dehydration steps. The reaction conditions often involve the use of solvents like toluene and catalysts such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyridine or isoindole rings.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and isoindole moieties can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of isoindole.
2-(Pyridin-2-yl)aniline: Contains an aniline group instead of isoindole.
2-(Pyridin-2-yl)quinoline: Features a quinoline ring instead of isoindole.
Uniqueness
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile is unique due to the combination of pyridine and isoindole rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with potential biological and material applications.
Properties
CAS No. |
112513-69-6 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-pyridin-2-ylisoindole-1-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-13-12-6-2-1-5-11(12)10-17(13)14-7-3-4-8-16-14/h1-8,10H |
InChI Key |
FXRBRIOPQOWEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C3C=CC=CC3=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


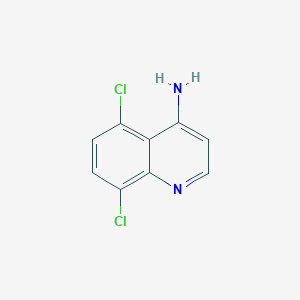
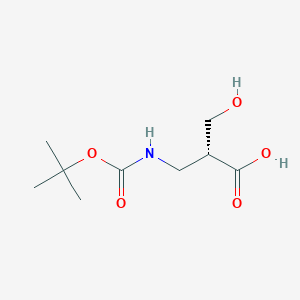
![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)
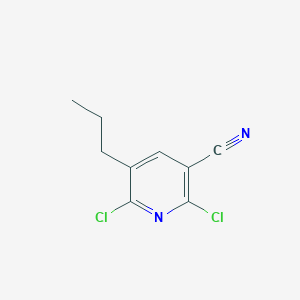




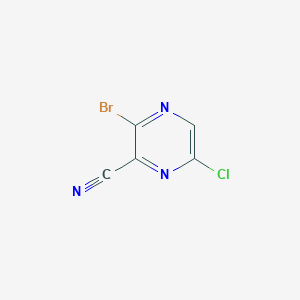
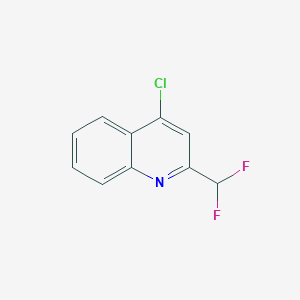


![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)
